4-(2,3-dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2,3-DIMETHOXYPHENYL)-1,3-DIPHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-(2,3-DIMETHOXYPHENYL)-1,3-DIPHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyrazolo[3,4-b]pyridine derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
4-(2,3-DIMETHOXYPHENYL)-1,3-DIPHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-1,3-DIPHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, which affects neural transmission . Additionally, its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-DIMETHOXYPHENYL)-1,3-DIPHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolo[3,4-b]pyridine derivatives and indole derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. For example:
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been studied for their antimicrobial, antiviral, and anti-inflammatory activities.
Indole derivatives: Known for their antiviral, anticancer, and anti-inflammatory properties, indole derivatives are widely used in medicinal chemistry.
Properties
Molecular Formula |
C26H23N3O3 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C26H23N3O3/c1-31-21-15-9-14-19(25(21)32-2)20-16-22(30)27-26-23(20)24(17-10-5-3-6-11-17)28-29(26)18-12-7-4-8-13-18/h3-15,20H,16H2,1-2H3,(H,27,30) |
InChI Key |
QFGOUAAQXADPFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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